(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline

Parkinson's disease model Neuroprotection Enantioselectivity

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (R-1MeTIQ, CAS 84010-66-2) is a chiral endogenous tetrahydroisoquinoline (THIQ) alkaloid present in human, rodent and non‑human primate brain as the dextrorotary component of the racemic R/S‑1MeTIQ mixture. It is biosynthesised enzymatically in the brain from 2‑phenylethylamine and pyruvate, distinguishing it from the predominantly exogenous S‑enantiomer.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 84010-66-2
Cat. No. B3287173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
CAS84010-66-2
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1
InChIInChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
InChIKeyQPILYVQSKNWRDD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 84010-66-2) Is Not Interchangeable with Racemic or S‑Enantiomer THIQ Analogs in Neuroprotection Research


(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (R-1MeTIQ, CAS 84010-66-2) is a chiral endogenous tetrahydroisoquinoline (THIQ) alkaloid present in human, rodent and non‑human primate brain as the dextrorotary component of the racemic R/S‑1MeTIQ mixture [1]. It is biosynthesised enzymatically in the brain from 2‑phenylethylamine and pyruvate, distinguishing it from the predominantly exogenous S‑enantiomer [2]. R‑1MeTIQ is characterised pharmacologically as a parkinsonism‑preventing substance that protects nigrostriatal dopaminergic neurons, in marked contrast to structurally related THIQ derivatives such as salsolinol (1‑methyl‑6,7‑dihydroxy‑THIQ) and 1‑benzyl‑THIQ, which are established parkinsonism‑inducing neurotoxins [1][3]. Its single chiral centre at C1 confers stereochemically dependent biological activity that the racemic material and the S‑enantiomer cannot recapitulate.

Critical Procurement Distinction: Why the R‑Stereoisomer of 1‑Methyl‑THIQ Cannot Be Replaced by the Racemate or the S‑Enantiomer in Parkinsonian Model Studies


Substituting racemic R,S‑1MeTIQ or the S‑enantiomer for the enantiopure R‑1MeTIQ introduces diametrically opposed pharmacological profiles that can confound experimental outcomes. In rodent models, R‑1MeTIQ prevented TIQ‑induced bradykinesia and loss of tyrosine hydroxylase‑positive nigral neurons, whereas the S‑enantiomer failed to protect TH‑positive cells and independently induced moderate bradykinesia when administered alone [1]. Biochemically, the two enantiomers exert opposite effects on striatal dopamine catabolism: R‑1MeTIQ increases dopaminergic turnover (HVA elevated by ~70%), while S‑1MeTIQ suppresses it (DOPAC depressed by 60%) [2]. Furthermore, the endogenous brain tissue ratio R/S ≈ 0.60 confirms that the biologically relevant form present in nigrostriatal pathways is the S‑predominant mixture, making exogenous supplementation with the pure R‑enantiomer a pharmacologically distinct intervention [3]. These stereoselective divergences mean that data generated with racemic material cannot be attributed to either enantiomer, and experiments requiring selective neuroprotection without concomitant MAO inhibition demand enantiopure R‑1MeTIQ.

Quantitative Comparator Evidence for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 84010-66-2) Versus Its Closest Chiral Analogs


R‑1MeTIQ Prevents TIQ‑Induced Nigral Neuron Loss, Whereas S‑1MeTIQ Does Not – In Vivo Mouse Parkinsonism Model

In a C57BL/6J mouse model of TIQ‑induced parkinsonism, pretreatment with R‑1MeTIQ (40 mg/kg i.p.) completely prevented the loss of tyrosine hydroxylase‑positive (TH⁺) neurons in the substantia nigra pars compacta. The S‑enantiomer, administered at the identical dose, failed to prevent TH⁺ cell loss entirely, despite partially reducing TIQ‑induced bradykinesia to a lesser degree than R‑1MeTIQ or the racemate [1]. Moreover, S‑1MeTIQ alone induced moderate but statistically significant bradykinesia (p < 0.05 vs. vehicle), whereas R‑1MeTIQ produced no motor impairment [1]. These data constitute the foundational evidence that nigral neuroprotection is an R‑enantiomer‑selective property.

Parkinson's disease model Neuroprotection Enantioselectivity

Opposing Modulation of Striatal Dopamine Catabolism: R‑1MeTIQ Increases Turnover by ~50%, S‑1MeTIQ Decreases Turnover by ~60%

Ex vivo neurochemical analysis in rat striatum following acute administration (50 mg/kg i.p.) demonstrated stereochemically divergent effects on dopamine (DA) metabolism. R‑1MeTIQ significantly elevated the final DA metabolite homovanillic acid (HVA) by approximately 70% relative to control and increased the overall rate of DA metabolism (HVA/DA ratio) by approximately 50% (p < 0.05). In contrast, S‑1MeTIQ significantly depressed both intraneuronal DOPAC levels (−60%) and HVA levels (−40%), and attenuated the DA metabolism rate by approximately 60% (p < 0.05 vs. control) [1]. Both enantiomers increased extracellular DA and 3‑MT concentrations, but only R‑1MeTIQ enhanced DA catabolic flux through the COMT‑dependent O‑methylation pathway without suppressing MAO activity [1]. A separate in vivo microdialysis study confirmed that R‑1MeTIQ (50 mg/kg i.p.) produced a more robust reversal of rotenone‑induced suppression of striatal DA release compared with S‑1MeTIQ, with the R‑enantiomer effect being more strongly expressed (qualitatively graded difference in AUC of DA release) [1].

Dopamine metabolism MAO enzyme Striatal neurochemistry

Differential MAO‑Dependent Dopamine Oxidation Inhibition: S‑1MeTIQ Strongly Inhibits MAO, R‑1MeTIQ Does Not Block MAO‑Mediated Oxidation in Dopaminergic Terminals

Ex vivo biochemical experiments in rat brain demonstrated that S‑1MeTIQ produced a significantly stronger inhibition of MAO‑dependent dopamine oxidation than the racemate (R,S)‑1MeTIQ. R‑1MeTIQ, in contrast to the S‑isoform and the racemate, did not block dopamine oxidation in brain regions containing dopamine nerve endings (striatum, nucleus accumbens) and did not suppress the level of the intraneuronal DA metabolite DOPAC in these areas [1]. The racemate (R,S)‑1MeTIQ exhibited intermediate MAO inhibition, consistent with its composition of both the inhibitory S‑enantiomer and the non‑inhibitory R‑enantiomer. This demonstrates that the R‑enantiomer is functionally distinct from both the S‑enantiomer and the racemic mixture with respect to MAO‑dependent dopamine oxidation.

Monoamine oxidase inhibition Dopamine catabolism Enantiomer‑specific pharmacology

Endogenous Enantiomeric Ratio in Brain and Foods Differs from Exogenous Racemate – R/S Ratio of 0.60 in Mouse Brain Indicates S‑Predominant Steady‑State

Using chiral derivatisation with perfluoro‑2‑propoxypropionyl chloride and capillary GC‑MS with negative‑ion chemical ionisation, Makino et al. determined the R/S enantiomer ratios of 1MeTIQ in biological samples. In mouse brain, the R/S ratio was 0.60, indicating S‑1MeTIQ predominates at steady state. In food sources, the ratios were 0.24 in wine and 0.55 in cocoa [1]. This S‑predominant endogenous profile contrasts with the 1:1 ratio present in synthetic racemic material and underscores the fact that exogenous administration of enantiopure R‑1MeTIQ represents a pharmacologically non‑physiological intervention distinct from endogenous 1MeTIQ homeostasis.

Endogenous neurochemistry Enantiomeric composition Chiral GC‑MS analysis

Phenylethanolamine N‑Methyltransferase (PNMT) Inhibition: Reported Ki of 33.1 μM Defines a Biochemical Toolkit Application Distinct from Neuroprotection Studies

The racemic 1‑methyl‑1,2,3,4‑tetrahydroisoquinoline (no stereochemistry specified in the primary assay record) was reported as an inhibitor of bovine phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 3.31 × 10⁴ nM (33.1 μM) [1]. While this data was generated on racemic material and thus cannot be exclusively attributed to the R‑enantiomer, it establishes a baseline biochemical activity for the 1‑MeTIQ scaffold that may be exploited as a tool compound for studying catecholamine biosynthesis regulation. The full stereochemical dependence of this inhibition has not been reported, representing a gap in quantitative enantiomer‑specific evidence.

PNMT inhibition Catecholamine biosynthesis Enzymology

Enantioselective Synthesis via Noyori Ru(II)‑Catalysed Asymmetric Hydrogenation Establishes a Scalable Route to Enantiopure R‑1MeTIQ for Pharmaceutical Intermediate Applications

R‑1‑Methyl‑tetrahydroisoquinoline was synthesised via Bischler‑Napieralski condensation of N‑phenethylacetate followed by enantioselective hydrogenation of 1‑methyl‑3,4‑dihydroisoquinoline using a chiral Ru(II) catalyst according to the Noyori protocol [1]. The catalyst was reused over consecutive reduction cycles with only a small drop in enantioselectivity, demonstrating process scalability [1]. Separately, enantiopure (R)‑(+)‑1‑methyl‑1,2,3,4‑tetrahydroisoquinoline has been explicitly employed as a chiral building block in the synthesis of revaprazan hydrochloride (a reversible proton‑pump inhibitor), where the C1 stereochemistry is critical to the final drug substance structure [2]. The S‑enantiomer is commercially available under CAS 64982‑61‑2 but has been reported as discontinued by certain suppliers , reducing accessible sourcing options for head‑to‑head enantiomer comparison.

Asymmetric synthesis Noyori hydrogenation Chiral pharmaceutical intermediate

Evidence‑Backed Application Scenarios Where Enantiopure (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 84010-66-2) Provides Demonstrable Experimental Advantage


In Vivo Parkinsonism Neuroprotection Studies Requiring Nigrostriatal Neuron Preservation Without Motor Side Effects

In rodent PD models, R‑1MeTIQ is the only 1MeTIQ stereoisomer that both prevents TIQ‑induced nigral TH⁺ neuron loss and does not induce bradykinesia when administered alone. The S‑enantiomer fails to protect dopaminergic neurons and independently causes motor impairment [1]. Investigators conducting preclinical neuroprotection efficacy studies in the TIQ‑ or MPTP‑induced parkinsonism models should specify enantiopure R‑1MeTIQ to avoid the confound introduced by the pro‑parkinsonian activity of S‑1MeTIQ. Recommended dose range for in vivo mouse studies: 40 mg/kg i.p. (based on Abe et al., 2001).

Investigations of COMT‑Dependent Dopamine O‑Methylation Enhancement Without Concomitant MAO Inhibition

R‑1MeTIQ uniquely elevates extracellular DA and its O‑methylated metabolite 3‑MT while increasing the HVA/DA turnover ratio, without inhibiting MAO‑dependent DA oxidation in the striatum. This profile is opposite to S‑1MeTIQ, which strongly suppresses MAO activity and reduces DOPAC and HVA [1][2]. Researchers studying the COMT‑dependent catabolic pathway or seeking to increase synaptic DA bioavailability without blocking MAO should select enantiopure R‑1MeTIQ (50 mg/kg i.p. in rat) as a pharmacological probe. The racemate is unsuitable because its S‑1MeTIQ component introduces confounding MAO inhibition.

Chiral Building Block for Asymmetric Synthesis of C1‑Substituted Tetrahydroisoquinoline‑Containing Pharmaceuticals

Enantiopure R‑1MeTIQ serves as a key chiral intermediate in the synthesis of revaprazan hydrochloride, where (R)‑(+)‑1‑methyl‑1,2,3,4‑tetrahydroisoquinoline is coupled to a chloropyrimidine scaffold to install the requisite stereochemistry [1][2]. The Noyori Ru(II)‑catalysed asymmetric hydrogenation provides a scalable, high‑enantioselectivity route to R‑1MeTIQ with demonstrated catalyst recyclability [3]. Process chemistry groups developing C1‑chiral THIQ‑based APIs should source enantiopure R‑1MeTIQ (CAS 84010‑66‑2, available as free base or hydrochloride salt, CAS 84010‑67‑3, ≥95% purity) rather than racemic material, which would yield a mixture of diastereomers in downstream steps.

Endogenous 1MeTIQ Homeostasis and Enantiomeric Imbalance Studies Using Chiral Analytical Reference Standards

The endogenous R/S ratio in mouse brain (0.60) indicates S‑predominance, while food sources exhibit variable ratios (0.24–0.55) [1]. Enantiopure R‑1MeTIQ is required as an analytical reference standard for chiral GC‑MS or HPLC methods that quantify the enantiomeric composition of 1MeTIQ in biological specimens. Only with a verified enantiopure R‑standard can laboratories accurately determine whether experimental interventions alter the endogenous R/S balance, a parameter potentially relevant to PD pathogenesis where 1MeTIQ biosynthesis is impaired [1]. Racemic reference material cannot resolve enantiomer‑specific changes.

Quote Request

Request a Quote for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.